Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 318.41 g/mol. The compound is notable for its potential pharmaceutical applications due to the presence of both nitrogen-containing heterocycles and functional groups conducive to further chemical modifications.
The synthesis of tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate typically involves several steps:
This compound has potential applications in:
Interaction studies are crucial for understanding how tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate interacts with biological targets. Preliminary data suggest:
Several compounds share structural similarities with tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | 0.98 |
| Tert-butyl 4-hydroxy-4-(pyridin-3-YL)piperidine-1-carboxylate | 1191240-34-2 | 0.94 |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | 0.96 |
| Tert-butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | 0.94 |